2-chloro-1-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one
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Overview
Description
2-chloro-1-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a pyrazole ring, a piperazine ring, and a chlorinated propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring is often synthesized by reacting ethylenediamine with diethanolamine.
Coupling of Pyrazole and Piperazine Rings: The pyrazole and piperazine rings are coupled using a suitable linker, such as a chlorinated propanone, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the propanone moiety, converting it to an alcohol.
Substitution: The chlorine atom in the propanone group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the propanone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-1-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and have similar chemical properties.
Piperazine derivatives: Compounds containing the piperazine ring are often used in medicinal chemistry for their pharmacological properties.
Chlorinated propanone derivatives: These compounds are used in organic synthesis and have similar reactivity patterns.
Uniqueness
2-chloro-1-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one is unique due to its combination of the pyrazole, piperazine, and chlorinated propanone moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2-chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-14(18)17(23)21-9-7-20(8-10-21)12-15-11-19-22(13-15)16-5-3-2-4-6-16/h2-6,11,13-14H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQYBJNTOYZXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CN(N=C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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